L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-
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Overview
Description
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- is a chiral chemical compound derived from a xylopyranose sugar molecule. It features a unique structure with four acetyl groups and a substituted benzene ring, which contributes to its distinct properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- is utilized in various scientific research applications, including:
Chemistry: Studying the interactions between sugars and other molecules.
Biology: Investigating the role of sugars in biological systems.
Medicine: Exploring potential therapeutic applications, such as inhibitors for specific enzymes.
Industry: Developing new materials and compounds with unique properties
Mechanism of Action
The mechanism of action for L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- β-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-
- (3S,4R,5S,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetraacetate .
Uniqueness
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- is unique due to its specific chiral configuration and the presence of both acetyl groups and a substituted benzene ring. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C28H30ClO11- |
---|---|
Molecular Weight |
578.0 g/mol |
IUPAC Name |
2-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-hydroxyoxan-3-yl]acetate |
InChI |
InChI=1S/C28H31ClO11/c1-5-36-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)29)25-28(14-23(33)34,40-17(4)32)26(38-16(3)31)24(27(35)39-25)37-15(2)30/h6-11,13,24-27,35H,5,12,14H2,1-4H3,(H,33,34)/p-1/t24-,25-,26-,27?,28-/m0/s1 |
InChI Key |
FCZGGBXWAIZLDB-QOEMJQGFSA-M |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@]([C@H]([C@@H](C(O3)O)OC(=O)C)OC(=O)C)(CC(=O)[O-])OC(=O)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)O)OC(=O)C)OC(=O)C)(CC(=O)[O-])OC(=O)C)Cl |
Origin of Product |
United States |
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